(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one
Overview
Description
(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a dioxanone ring, which is often utilized in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one typically involves the condensation of 5-nitrofuraldehyde with 1,4-dioxan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the nitrofuran and dioxanone rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one is primarily attributed to its nitrofuran moiety. The nitrofuran group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress is particularly effective against microbial cells, leading to their death. The dioxanone ring may also contribute to the compound’s stability and solubility, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.
Furazolidone: A nitrofuran compound used as an antimicrobial agent.
Nitrofurazone: Known for its antibacterial and antifungal activities.
Uniqueness
(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one stands out due to the presence of the dioxanone ring, which imparts unique chemical and physical properties
Properties
IUPAC Name |
(3E)-3-[(5-nitrofuran-2-yl)methylidene]-1,4-dioxan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-9-7(14-3-4-15-9)5-6-1-2-8(16-6)10(12)13/h1-2,5H,3-4H2/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLDCOJFPMNSKD-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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